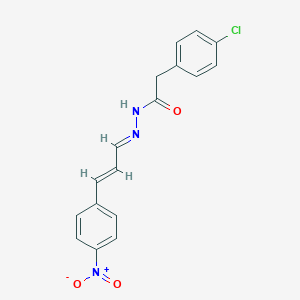![molecular formula C21H14ClIN2O2 B343177 2-chloro-5-iodo-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B343177.png)
2-chloro-5-iodo-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-iodo-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-iodo-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo halogenation, amidation, and cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions could target the halogen groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
2-chloro-5-iodo-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide could have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-o-tolyl-benzooxazol-5-yl)-benzamide: Lacks the iodine atom.
5-Iodo-N-(2-o-tolyl-benzooxazol-5-yl)-benzamide: Lacks the chlorine atom.
2-Chloro-5-iodo-N-(benzooxazol-5-yl)-benzamide: Lacks the o-tolyl group.
Uniqueness
The presence of both chlorine and iodine atoms, along with the o-tolyl group, may confer unique chemical properties, such as specific reactivity patterns or biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H14ClIN2O2 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
2-chloro-5-iodo-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C21H14ClIN2O2/c1-12-4-2-3-5-15(12)21-25-18-11-14(7-9-19(18)27-21)24-20(26)16-10-13(23)6-8-17(16)22/h2-11H,1H3,(H,24,26) |
InChI Key |
GOXYTHKTKNJGDU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)I)Cl |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(3-chlorobenzoyl)amino]phenyl}-3,5-bisnitro-4-methylbenzamide](/img/structure/B343094.png)
![(6Z)-4-benzyl-6-[[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B343097.png)
![(6Z)-4-benzyl-6-[[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)anilino]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B343098.png)
![4-butoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B343099.png)
![4-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B343100.png)

![4-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B343106.png)
![N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B343107.png)
![2-(4-chloro-3-methylphenoxy)-N-[(Z)-(2-oxo-1-prop-2-enylindol-3-ylidene)amino]acetamide](/img/structure/B343109.png)


![5-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B343115.png)
![2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B343116.png)
![3-methyl-N'-[(3-methyl-2-thienyl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B343118.png)
